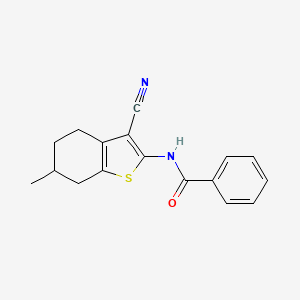
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.
Introduction of the Nitrobenzamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The guanidino group can be oxidized to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidized forms of the guanidino group.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.
Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3908-12-1 |
|---|---|
Fórmula molecular |
C13H17N5O5 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1 |
Clave InChI |
GMUZONCGCFZJPY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


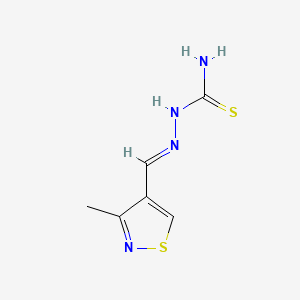
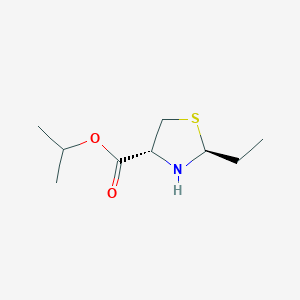

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
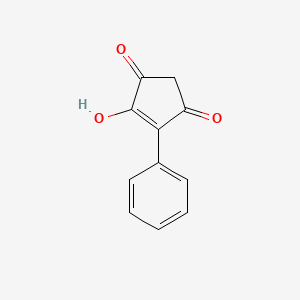
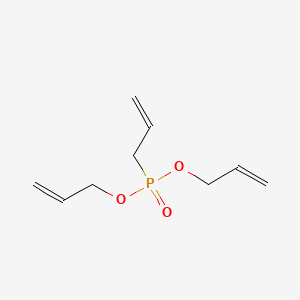
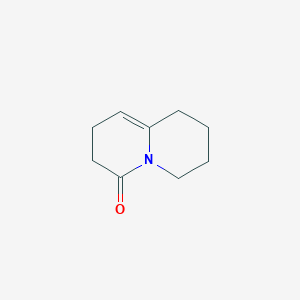
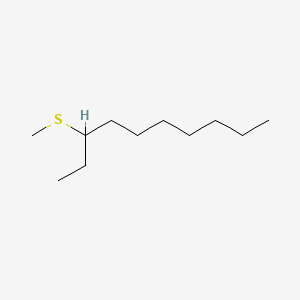
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)

